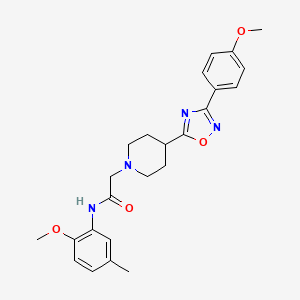
N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring and an oxadiazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory effects based on recent research findings.
Chemical Structure
The chemical formula for this compound is C24H30N4O3. The structural features that may contribute to its biological activity include:
- Piperidine Ring : Known for its role in various psychoactive drugs.
- Oxadiazole Moiety : Recognized for anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 6a | U937 | 10.38 | Cell cycle arrest |
| 17a | HeLa | 2.41 | Disruption of DNA duplication |
These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For example, derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Enzyme Inhibition
The enzyme-inhibitory effects of oxadiazole derivatives have been studied extensively. The compound's ability to selectively inhibit certain enzymes can be crucial for therapeutic applications in cancer and metabolic disorders.
| Enzyme Target | Inhibition Potency (K_i) |
|---|---|
| Human Carbonic Anhydrase IX | 89 pM |
| Human Carbonic Anhydrase II | 0.75 nM |
Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of the target enzymes .
Case Studies
A case study involving the synthesis and evaluation of similar oxadiazole derivatives revealed their efficacy in preclinical models. For instance, a derivative demonstrated superior cytotoxicity compared to standard treatments like doxorubicin against leukemia cell lines . This emphasizes the need for further structural modifications to enhance potency and selectivity.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-4-9-21(31-3)20(14-16)25-22(29)15-28-12-10-18(11-13-28)24-26-23(27-32-24)17-5-7-19(30-2)8-6-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATONUURCQKUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














